![molecular formula C21H19ClN2O2S B413872 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B413872.png)
2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the introduction of the chloro-methylphenyl group, and the construction of the hexahydrobenzothieno[2,3-d]pyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cresol: An aromatic organic compound with a similar phenyl group.
Metoclopramide: A compound with a similar pyrimidinone core.
Ivermectin: A compound with a similar furan ring.
Uniqueness
2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential therapeutic effects.
Eigenschaften
Molekularformel |
C21H19ClN2O2S |
|---|---|
Molekulargewicht |
398.9g/mol |
IUPAC-Name |
2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H19ClN2O2S/c1-11-6-7-12(10-14(11)22)15-8-9-16(26-15)19-23-20(25)18-13-4-2-3-5-17(13)27-21(18)24-19/h6-10,19,24H,2-5H2,1H3,(H,23,25) |
InChI-Schlüssel |
UKPMPTKMODEISW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C3NC4=C(C5=C(S4)CCCC5)C(=O)N3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C3NC4=C(C5=C(S4)CCCC5)C(=O)N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B413792.png)
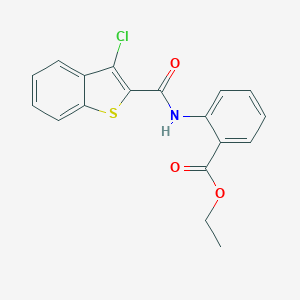
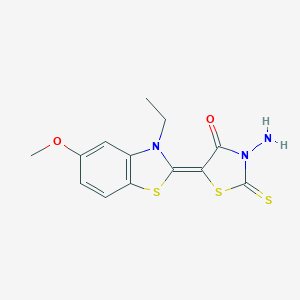
![3-allyl-3'-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413796.png)
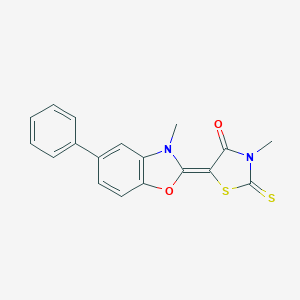
![5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B413798.png)
![5-{2-chloro-4-(dimethylamino)-5-nitrophenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413800.png)
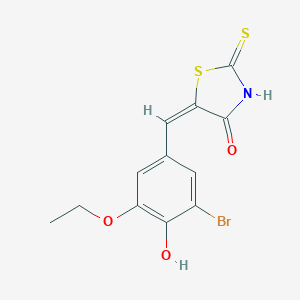
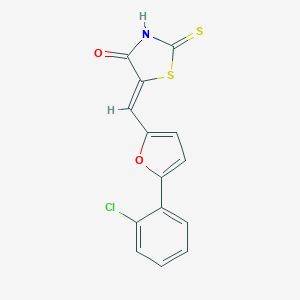
![(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B413805.png)
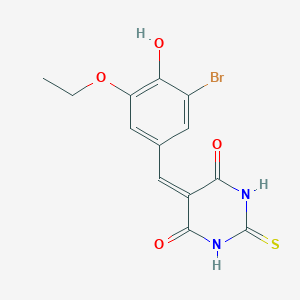
![5-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B413809.png)
![(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B413811.png)
![5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B413812.png)
